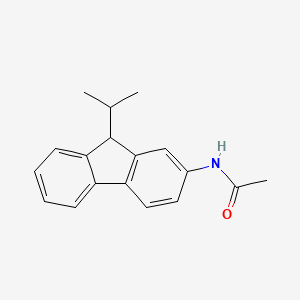

N-(9-Isopropyl-9H-fluoren-2-yl)acetamide

Description

Significance of the Fluorene (B118485) Scaffold in Organic and Materials Chemistry

The fluorene moiety is a tricyclic aromatic hydrocarbon that serves as a versatile building block in both organic synthesis and materials science. google.com Its planar, rigid, and highly conjugated π-electron system imparts unique photophysical and electronic properties to its derivatives. chemdict.com This has led to the extensive use of fluorene-based compounds in the development of organic light-emitting diodes (OLEDs), particularly as blue-light emitting materials and charge transport agents. chemdict.com

In the realm of medicinal chemistry, the fluorene scaffold is found in a variety of pharmacologically active molecules. nih.gov For instance, certain fluorene derivatives have been investigated for their potential as anticancer and antimicrobial agents. google.com The structural rigidity of the fluorene core provides a defined orientation for appended functional groups, which can be crucial for specific interactions with biological targets. The C-9 position of the fluorene ring is particularly reactive and allows for the introduction of various substituents, which can significantly influence the biological activity and physical properties of the resulting compounds. nih.gov

Importance of Acetamide (B32628) Derivatives in Synthetic Design

Acetamide derivatives are a fundamental class of compounds in organic and medicinal chemistry. bldpharm.com The acetamide group, with its amide linkage, can participate in hydrogen bonding and other molecular interactions, which are critical for the binding of a molecule to a biological receptor. chemeo.comnih.gov This functional group is a common feature in many approved drugs and is often incorporated into molecular designs to modulate properties such as solubility, stability, and bioavailability. bldpharm.comnih.gov

In synthetic design, the acetamide group can be readily introduced and can serve as a precursor for other functional groups. The versatility of the acetamide moiety makes it a valuable tool for chemists to fine-tune the properties of a lead compound in drug discovery. wikipedia.org For example, N-substituted acetamides have been explored for their potential to inhibit various enzymes implicated in disease. nih.gov

Overview of N-(9-Isopropyl-9H-fluoren-2-yl)acetamide as a Research Target

Given the established significance of both the fluorene scaffold and the acetamide functional group, this compound presents itself as an interesting, albeit understudied, research target. The introduction of an isopropyl group at the C-9 position of the fluorene core can influence the molecule's steric and electronic properties. This substitution can impact the compound's solubility and how it packs in the solid state, which is relevant for materials science applications. In a biological context, the size and shape of the isopropyl group could affect the molecule's ability to fit into the active site of a target protein.

The acetamide group at the 2-position provides a site for hydrogen bonding and potential interactions with biological macromolecules. The combination of these structural features suggests that this compound could be a candidate for screening in various research areas, including but not limited to, the development of new pharmaceuticals or organic electronic materials. The lack of extensive public research on this specific compound highlights an opportunity for future investigations to elucidate its unique properties and potential applications.

Interactive Data Tables

To provide context for the properties of this compound, the following tables present data for the parent compound, fluorene, and a closely related acetamide derivative, N-(9H-fluoren-2-yl)acetamide.

Table 1: Physicochemical Properties of Fluorene

| Property | Value | Reference |

| IUPAC Name | 9H-fluorene | nih.gov |

| Molecular Formula | C₁₃H₁₀ | nih.gov |

| Molecular Weight | 166.22 g/mol | nih.gov |

| CAS Number | 86-73-7 | nih.gov |

Table 2: Physicochemical Properties of N-(9H-fluoren-2-yl)acetamide

| Property | Value | Reference |

| IUPAC Name | N-(9H-fluoren-2-yl)acetamide | |

| Molecular Formula | C₁₅H₁₃NO | |

| Molecular Weight | 223.27 g/mol | |

| CAS Number | 53-96-3 |

Structure

3D Structure

Properties

Molecular Formula |

C18H19NO |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

N-(9-propan-2-yl-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C18H19NO/c1-11(2)18-16-7-5-4-6-14(16)15-9-8-13(10-17(15)18)19-12(3)20/h4-11,18H,1-3H3,(H,19,20) |

InChI Key |

QFKDFXHWAGKETM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of N 9 Isopropyl 9h Fluoren 2 Yl Acetamide

Mechanistic Insights into Amide Bond Formation and Derivatization

The formation of the amide bond in N-(9-Isopropyl-9H-fluoren-2-yl)acetamide and its subsequent derivatization are fundamental to its chemistry.

Amide Bond Formation: The synthesis of this compound typically involves the acylation of 2-amino-9-isopropyl-9H-fluorene. This reaction proceeds through a nucleophilic acyl substitution mechanism. The amino group of the fluorene (B118485) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as acetyl chloride or acetic anhydride (B1165640). The reaction is often facilitated by a base to neutralize the acidic byproduct (e.g., HCl).

Recent advancements in amide bond formation have explored the use of catalysts like boronic acids, which can act as Lewis acids to activate the acylating agent. nih.gov Density functional theory (DFT) studies on similar systems have provided insights into the reaction pathways, suggesting that the process can involve multiple steps, including isomerization and condensation, particularly when catalyzed by transition-metal complexes like ruthenium pincer complexes. nih.gov

Derivatization Reactions: The acetamide (B32628) group can undergo various transformations. For instance, hydrolysis under acidic or basic conditions can revert the amide back to the corresponding amine, 2-amino-9-isopropyl-9H-fluorene. The amide nitrogen can also participate in further reactions, although this is less common due to the delocalization of its lone pair into the carbonyl group.

In related fluorene compounds, such as N-(9-hydroxy-9H-fluoren-2-yl)acetamide, the acetamide group can influence the reactivity of other parts of the molecule. The acetamide group can be involved in substitution reactions under specific conditions.

Reactivity of the Fluorene Ring System

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) rings of the fluorene system can undergo electrophilic aromatic substitution reactions. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group, meaning it will direct incoming electrophiles to the positions ortho and para to itself (positions 1, 3, and 7). The bulky nature of the 9-isopropyl group might sterically hinder substitution at certain positions.

Reactions at the C-9 Position: The C-9 position of the fluorene ring is particularly reactive due to the acidity of its benzylic protons. This position can be deprotonated by a strong base to form a fluorenyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, allowing for further functionalization at the 9-position. However, in this compound, this position is already substituted with an isopropyl group, which will influence subsequent reactions.

Research on related 9-substituted fluorene derivatives has shown that this position is crucial for the synthesis of various functionalized materials. thieme-connect.deresearchgate.netresearchgate.net

Influence of the Isopropyl Substituent on Reaction Pathways

The isopropyl group at the C-9 position has a significant impact on the reactivity of the molecule.

Steric Hindrance: The bulky isopropyl group can sterically hinder reactions at the C-9 position and at adjacent positions on the aromatic rings. This steric effect can influence the regioselectivity of reactions, favoring attack at less hindered sites. Studies on related systems with bulky substituents have shown that steric factors can even accelerate certain reactions by favoring specific mechanistic pathways, such as elimination-addition mechanisms. rsc.org

Electronic Effects: The isopropyl group is an electron-donating group through induction. This can slightly increase the electron density of the fluorene ring system, potentially affecting the rate and orientation of electrophilic aromatic substitution reactions. The metabolism of compounds containing an isopropyl group, such as 2-isopropyl-9H-thioxanthen-9-one, has been shown to be directed towards this moiety. nih.gov

Role of Catalysis in this compound Synthesis and Transformations

Catalysis plays a pivotal role in both the synthesis and subsequent transformations of this compound and related fluorene derivatives.

Synthesis: As mentioned earlier, Lewis acids like boron trifluoride (BF₃·OEt₂) are effective catalysts for the formation of related fluorene derivatives. thieme-connect.deresearchgate.net These catalysts activate the reactants and facilitate the reaction under milder conditions, often leading to higher yields. Optimization studies have shown that the choice of catalyst and solvent is crucial for maximizing the efficiency of the synthesis. thieme-connect.de For instance, in some reactions, BF₃·Et₂O was found to be the most suitable catalyst, while others like p-TsOH, FeCl₃, and AlCl₃ resulted in lower yields or no reaction. thieme-connect.de

Transformations: Transition-metal catalysis is widely used for the functionalization of the fluorene core. researchgate.net For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the fluorene ring, provided a suitable leaving group (like a halogen) is present. N-heterocyclic carbenes (NHCs) have also been used as organocatalysts in reactions involving fluorene aldehydes. researchgate.net

The table below summarizes the types of catalysis and their applications in the context of fluorene chemistry.

| Catalyst Type | Example | Application | Reference |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Synthesis of functionalized fluorene derivatives | thieme-connect.de |

| Transition Metal | Palladium Complexes | Cross-coupling reactions for C-C bond formation | researchgate.net |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Enantioselective cycloaddition reactions | researchgate.net |

| Base | Potassium tert-butoxide (tBuOK) | Alkylation of the fluorene C-9 position | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of N 9 Isopropyl 9h Fluoren 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of N-(9-Isopropyl-9H-fluoren-2-yl)acetamide. By analyzing the chemical shifts, integration, and coupling patterns in various NMR experiments, the precise location of each proton and carbon atom can be established.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. Protons in different chemical environments resonate at distinct frequencies, and their signals are split by neighboring protons, yielding valuable connectivity data.

Aromatic Protons: The protons on the fluorene (B118485) ring system typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. openstax.org The specific substitution pattern dictates the complexity and exact shifts of these signals.

Amide Proton (N-H): A characteristic singlet for the amide proton is expected, the chemical shift of which can be variable and is sensitive to solvent, concentration, and temperature.

Amide Methyl Protons (-COCH₃): The three protons of the acetyl methyl group are expected to appear as a sharp singlet, typically in the range of 2.0–2.4 ppm. openstax.org

Isopropyl Group Protons: The isopropyl group introduces two distinct signals. The single methine proton (-CH(CH₃)₂) will be the most downfield of the aliphatic signals and will appear as a multiplet (a septet) due to coupling with the six adjacent methyl protons. The six methyl protons (-(CH₃)₂) will be equivalent and appear as a doublet, coupling to the single methine proton. github.io

C9-Proton: The proton at the C9 position of the fluorene ring, now a methine proton bonded to the isopropyl group, will have its chemical shift influenced by both the aromatic system and the alkyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (Fluorenyl) | 7.0 - 8.0 | Multiplets | Exact shifts depend on the position on the substituted rings. |

| Amide (N-H) | Variable | Singlet (broad) | Shift is solvent and concentration-dependent. |

| C9-Methine (Ar-CH-Alkyl) | ~4.0 - 4.5 | Multiplet | Shift influenced by adjacent aromatic rings and isopropyl group. |

| Isopropyl Methine (-CH(CH₃)₂) | ~2.5 - 3.5 | Septet | Coupled to six methyl protons. |

| Acetyl Methyl (-COCH₃) | ~2.1 - 2.3 | Singlet | Characteristic shift for an acetamido group. |

| Isopropyl Methyl (-(CH₃)₂) | ~1.0 - 1.5 | Doublet | Coupled to the isopropyl methine proton. |

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The broad range of chemical shifts allows for the clear resolution of individual carbon signals. oregonstate.edu

Carbonyl Carbon: The carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield, typically in the 168–172 ppm region. researchgate.netlibretexts.org

Aromatic Carbons: The carbons of the fluorene ring system resonate in the aromatic region, approximately from 115 to 150 ppm. libretexts.org Quaternary carbons (like C9 and the carbons at the ring junctions) will generally have weaker signals.

Aliphatic Carbons: The carbons of the isopropyl group and the C9 carbon of the fluorene ring will appear in the upfield, aliphatic region of the spectrum. The methine carbon of the isopropyl group is expected around 25-35 ppm, while the methyl carbons will be further upfield. oregonstate.edu The C9 carbon's shift will be influenced by the attachment of the isopropyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-N) | 140 - 145 |

| Aromatic (C-H, C-C) | 115 - 150 |

| C9-Methine | 45 - 55 |

| Isopropyl Methine | 30 - 40 |

| Acetyl Methyl | 20 - 25 |

| Isopropyl Methyl | 15 - 20 |

For halogenated analogs, such as a trifluoroacetyl derivative like N-(9-Isopropyl-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool. wikipedia.orgbiophysics.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it easy to detect. wikipedia.orghuji.ac.il

The key feature of ¹⁹F NMR is its vast chemical shift range, which is much wider than for ¹H NMR, providing excellent signal dispersion even for structurally similar fluorine atoms. wikipedia.org The chemical shifts are highly sensitive to the electronic environment. biophysics.org For a -CF₃ group attached to the acetamide (B32628) nitrogen, a single sharp resonance would be expected. The chemical shift of this signal would provide information about the electronic nature of the N-acyl group. Furthermore, coupling between the fluorine nuclei and nearby protons (e.g., ¹H-¹⁹F coupling) can provide additional structural confirmation. huji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The spectrum of this compound would be dominated by absorptions characteristic of its amide and aromatic components.

N-H Stretch: A moderate to sharp absorption band is expected in the 3300–3500 cm⁻¹ region, corresponding to the stretching vibration of the N-H bond in the secondary amide. ucla.edu

C=O Stretch (Amide I Band): A strong, sharp absorption, one of the most prominent in the spectrum, will appear between 1630 and 1690 cm⁻¹, characteristic of the carbonyl stretch of a secondary amide. ucla.edu

N-H Bend (Amide II Band): This band, resulting from the N-H bending vibration coupled with C-N stretching, appears in the 1510–1570 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C in-ring stretching vibrations cause multiple bands in the 1400–1600 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretches: The isopropyl group will produce C-H stretching absorptions in the 2850–2970 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Arene | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | Isopropyl, Methyl | 2850 - 2970 | Medium-Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1630 - 1690 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Medium-Strong |

| Aromatic C=C Stretch | Arene | 1400 - 1600 | Medium (multiple bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the conjugated fluorene system. Fluorene and its derivatives are known to exhibit distinct absorption spectra resulting from π–π* transitions within the aromatic framework. nih.gov The absorption maxima are associated with the delocalized π-conjugated system of the fluorenyl fragment. nih.gov The presence of the acetamido group, an auxochrome, attached to the aromatic ring is expected to cause a red shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted fluorene. dtic.mildtic.mil The isopropyl group at the C9 position, being an alkyl group, is not a chromophore and is expected to have a minimal effect on the position of the absorption maxima.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: A very common fragmentation for compounds with alkyl-substituted rings is the cleavage of the bond beta to the aromatic ring, in this case leading to the loss of the isopropyl group as a radical (loss of 43 Da). This would result in a stable fluorenyl cation. youtube.com

Amide Bond Cleavage: Fragmentation can occur at the amide bond, leading to the loss of the acetyl group (CH₃CO•, loss of 43 Da) or the entire acetamido group.

Loss of Ketene (B1206846): A characteristic fragmentation for N-aryl acetamides is the loss of ketene (CH₂=C=O, loss of 42 Da) from the molecular ion to form the corresponding amine.

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located.

While crystallographic information is available for structurally related compounds, such as N-(9H-fluoren-2-yl)acetamide (also known as 2-acetylaminofluorene) iucr.orgwikipedia.orgnih.gov, and various 9,9-disubstituted fluorene derivatives iucr.orgmdpi.comnih.govresearchgate.net, the unique structural combination of a 2-acetamido group with a 9-isopropyl substituent has not been characterized by X-ray diffraction in any publicly available research.

The determination of the solid-state structure of this compound would require the synthesis of the compound and subsequent single-crystal X-ray diffraction analysis. Such an analysis would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the supramolecular architecture.

Computational and Theoretical Investigations of N 9 Isopropyl 9h Fluoren 2 Yl Acetamide

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting the molecular geometry and electronic properties of organic compounds.

For N-(9-Isopropyl-9H-fluoren-2-yl)acetamide, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The process would typically use a functional, such as B3LYP, paired with a basis set (e.g., 6-31G*) to provide a balance between accuracy and computational cost. The resulting optimized geometry is crucial for understanding the molecule's steric and electronic properties.

Furthermore, DFT is used to calculate key electronic descriptors. These include the distribution of electron density, the dipole moment, and electrostatic potential maps, which would highlight the electron-rich and electron-deficient regions of the molecule. For instance, the carbonyl oxygen and the nitrogen atom of the acetamide (B32628) group are expected to be regions of high electron density.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. A critical aspect of this theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A theoretical study on this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO.

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the ionization potential, and its location indicates the primary sites for electrophilic attack. In this molecule, the HOMO is likely distributed across the electron-rich fluorene (B118485) ring system.

LUMO: Represents the orbital that is most likely to accept an electron. Its energy is related to the electron affinity, and its location indicates the primary sites for nucleophilic attack. The LUMO is often centered on the acetamide group and the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical data table for such an analysis would look like this, though the values are for illustrative purposes as no published data exists:

| Parameter | Calculated Value (eV) |

| HOMO Energy | (Data not available) |

| LUMO Energy | (Data not available) |

| HOMO-LUMO Gap (ΔE) | (Data not available) |

Conformational Analysis and Energy Landscapes

The presence of the bulky isopropyl group at the C9 position and the rotatable acetamide group suggests that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their respective energies.

Computational methods would be used to explore the potential energy surface of the molecule by systematically rotating the key single bonds—specifically, the C9-isopropyl bond and the C2-nitrogen bond of the acetamide substituent. This process identifies various stable conformers (local minima on the energy landscape) and the transition states that separate them. The results would reveal the most energetically favorable conformation(s) and the energy barriers to rotation, providing insight into the molecule's flexibility and structural dynamics. Such studies often employ DFT methods to calculate the energies of the different conformers.

Theoretical Studies on Structure-Property Relationships

For example, computational models like Quantitative Structure-Property Relationship (QSPR) could be developed. These models would correlate calculated descriptors (e.g., dipole moment, polarizability, HOMO-LUMO gap, molecular surface area) with physical properties such as solubility, boiling point, or chromatographic retention times. Such studies are fundamental in materials science and medicinal chemistry for designing molecules with desired properties. However, no such specific studies for this compound have been found in the literature.

Academic and Research Applications of N 9 Isopropyl 9h Fluoren 2 Yl Acetamide and Fluorene Based Acetamides

Applications in Materials Science

The unique physical and chemical properties of fluorene (B118485) derivatives have established them as important molecules in materials science. researchgate.net Their inherent thermal stability, high photoluminescence efficiency, and excellent charge transport capabilities make them prime candidates for advanced materials. mdpi.comnih.gov The substitution at the 9-position is a common strategy to ensure the long-term stability of these materials. researchgate.net

Fluorene-based compounds are renowned for their intriguing and tunable photophysical and physicochemical properties, making them key components in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and solar cells. researchgate.netresearchgate.net The fluorene core acts as a strong blue-light emitter, and its properties can be finely tuned by attaching various functional groups. mdpi.com

The introduction of substituents alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling the emission color and charge-carrier injection/transport properties. gatech.edu For instance, incorporating electron-donating groups can decrease the HOMO-LUMO gap, leading to materials with good conduction properties suitable for optoelectronic devices. researchgate.net Theoretical calculations and experimental data from UV-Vis and fluorescence spectroscopy show that the absorption and emission spectra are characteristic of the π–π* transitions within the conjugated fluorene molecule. mdpi.com

In the context of OLEDs, fluorene derivatives have been engineered to enhance device performance. By strategically modifying a base emitter with fluorene groups, researchers have created molecules that exhibit thermally activated delayed fluorescence (TADF). rsc.org The rigid fluorene units act as steric hindrances, which suppress intermolecular quenching effects in the solid state, leading to significantly higher exciton (B1674681) utilization and improved device efficiencies. rsc.org Non-doped OLEDs based on such emitters have achieved excellent maximum external quantum efficiencies (EQEs) of up to 22.8% with minimal efficiency roll-off at high brightness. rsc.org

Table 1: Optoelectronic Properties of Selected Fluorene Derivatives This table presents data for representative fluorene-based systems to illustrate their tunable properties.

| Compound/System | Absorption Max (nm) | Emission Max (nm) | Application/Feature | Reference |

| SPBP-DPAC | ~380 | 500 | Green TADF emitter for non-doped OLEDs | rsc.org |

| SPBP-SPAC | ~410 | 516 | Green TADF emitter for non-doped OLEDs | rsc.org |

| 2,7-bis(biphenyl-4-ylethynyl)-9,9-dihexyl-9H-fluorene | 366 | 424 | OLED emitter | mdpi.com |

| 2,7-bis(phenylethynyl)-9,9-dihexyl-9H-fluorene | 360 | 418 | OLED emitter | mdpi.com |

Fluorene derivatives are fundamental building blocks for creating high-performance conjugated polymers and oligomers. nih.gov Polyfluorenes and their copolymers are of significant interest due to their exceptional optical and electrical properties, which are leveraged in devices like flat-panel displays and solar cells. nih.gov The fluorene moiety imparts rigidity and thermal stability to the polymer backbone, while side-chain modifications, such as the isopropyl group in N-(9-Isopropyl-9H-fluoren-2-yl)acetamide, are used to improve solubility and processability. researchgate.net

The electronic properties of fluorene-based copolymers can be precisely controlled by selecting the appropriate comonomer. gatech.edu For example, copolymerizing fluorene (F) with electron-deficient units like benzothiadiazole (BT) creates a donor-acceptor system. gatech.edu This architecture leads to a smaller HOMO-LUMO gap compared to the fluorene homopolymer, shifting the material's optical properties and localizing the LUMO wave function on the acceptor unit. gatech.edu This tuning is critical for optimizing the performance of polymer-based electronic devices. gatech.edu Furthermore, electrochemical methods have been developed to modify fluorene-based polymers post-synthesis, such as the anodic fluorodesulfurization of a poly(fluorene) derivative to create an alternating copolymer containing a difluorofluorene moiety. rsc.org

Table 2: Examples of Fluorene-Based Polymers and Their Characteristics

| Polymer/Copolymer | Key Structural Feature | Significance in Polymer Design | Reference |

| Poly(fluorene-alt-benzothiadiazole) (FBT) | Alternating fluorene and benzothiadiazole units | Creates a donor-acceptor structure, lowering the band gap and tuning electronic properties. | gatech.eduresearchgate.net |

| Poly(fluorene-alt-ethylenedioxythiophene) (FEDOT) | Alternating fluorene and EDOT units | Modifies frontier electronic levels for specific charge mobility properties. | gatech.edu |

| Poly(fluorene) with dithienyl-benzothiadiazole side chains | Fluorinated derivative | Created via electrochemical polymer reaction, demonstrating post-synthesis modification. | rsc.org |

Utility as Building Blocks in Advanced Organic Synthesis

Fluorene and its derivatives, including fluorene-based acetamides, are versatile reagents and building blocks for producing fine chemicals, pharmaceuticals, and other complex organic molecules. nih.govresearchgate.net The fluorene core can be readily functionalized, offering access to a wide array of molecular designs. researchgate.net

The fluorene framework serves as a robust starting point for constructing more elaborate molecular structures. mdpi.com Functional groups on the fluorene ring can be manipulated through various organic reactions to build complex systems. For example, fluorene-based aromatic ketones are valuable intermediates for synthesizing drugs and other fine chemicals. nih.gov The reactivity of the C-9 position allows for the introduction of substituents that can then participate in further synthetic transformations. thieme-connect.de This adaptability makes fluorene derivatives, such as this compound, valuable precursors for designing molecules with specific functions, from pharmaceuticals to materials for organic electronics. researchgate.netmdpi.com

The importance of fluorene derivatives has spurred the development of new and efficient synthetic methods. researchgate.netrsc.org Researchers have devised numerous approaches, including metal-catalyzed reactions and catalyst-free methods, to construct the fluorene core and introduce functional groups. mdpi.comrsc.org

One novel method involves the reaction of amino group-containing biaryls with Meldrum's acid derivatives to synthesize fluorenes without the need for a catalyst, preserving sensitive functional groups. rsc.org Another approach uses a sequence of Michael addition, Robinson annulation, and aromatization to prepare highly substituted 3-hydroxy-fluorene-2-carboxylates from simple starting materials. mdpi.com The Sonogashira coupling reaction is also frequently employed to attach various substituents to the fluorene core via ethynyl (B1212043) linkages, creating symmetrical derivatives for optoelectronic applications. mdpi.com These evolving synthetic strategies expand the chemical space accessible to chemists, enabling the creation of novel fluorene-based compounds with tailored properties. researchgate.netrsc.org

Table 3: Selected Synthetic Methodologies for Fluorene Derivatives

| Method | Precursors | Product Type | Key Features | Reference |

| Catalyst-Free Cyclization | Amino group-containing biaryls, Meldrum's acid derivatives | Functionalized fluorenes | Proceeds without a catalyst; tolerates various functional groups. | rsc.org |

| Michael/Robinson/Aromatization | 2-Benzylideneindan-1-one, Acetoacetate | 3-Hydroxy-fluorene-2-carboxylates | Multi-step reaction sequence to build a fused aromatic ring. | mdpi.com |

| Sonogashira Coupling | 2,7-Dihalofluorenes, Terminal alkynes | Ethynyl-linked fluorene derivatives | C-C bond formation, useful for extending π-conjugation. | mdpi.com |

| Boron Trifluoride Catalysis | 9-(Phenylethynyl)-9H-fluoren-9-ols, 2-Aminobenzamides | Functionalized 9-substituted fluorenes | Forms highly functionalized, conjugated molecules via an allene (B1206475) carbocation intermediate. | thieme-connect.de |

Applications in Mechanistic Chemical Biology (Focus on Molecular Interactions)

While many fluorene derivatives are studied for their biological effects, certain compounds, like 2-Acetylaminofluorene (B57845) (2-AAF), are pivotal biochemical tools for investigating the molecular mechanisms of how chemicals interact with biological macromolecules. wikipedia.orgnih.gov These studies focus on the precise chemical reactions and binding events that occur, particularly with DNA.

The metabolism of 2-AAF is key to its activity; it is biotransformed into reactive metabolites that can form covalent bonds, or adducts, with DNA. wikipedia.org One such metabolite, N-acetoxy-N-acetylaminofluorene, is highly reactive and forms adducts primarily at the C-8 position of guanine (B1146940) residues. wikipedia.org This specific chemical interaction creates a lesion in the DNA, which can be studied to understand DNA repair mechanisms and the structural consequences of chemical damage. A proposed mechanism for the interaction of mutagenic fluorene derivatives with DNA suggests an interaction with the carbon-8 of guanine and a concurrent interaction with the amino group of an adjacent cytosine residue. nih.gov

In addition to DNA interactions, some fluorene derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to the disruption of cellular homeostasis. nih.gov Another reported molecular interaction involves the ability of certain fluorene derivatives to cause cells to lose contact with their extracellular matrix, a process known as anoikis. nih.gov These compounds serve as molecular probes to explore complex cellular pathways and interactions at a chemical level.

Advanced Analytical Techniques for Characterization and Separation of this compound and Fluorene-Based Acetamides

The characterization and separation of fluorene-based acetamides, including this compound, rely on sophisticated analytical methodologies. These techniques are essential for determining purity, quantifying presence in complex mixtures, and elucidating structural properties. High-Performance Liquid Chromatography (HPLC) stands out as a principal separation technique, while chemical derivatization strategies are employed to enhance detectability and selectivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluorene-based acetamides and related compounds. nih.gov Its application is crucial for determining the purity of synthesized derivatives and for their quantification. nih.govrsc.org The most common modality used for these types of molecules is reverse-phase (RP) HPLC, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov

In a typical application for acetamide (B32628) derivatives, chromatographic separation is achieved using a reverse-phase C-18 column as the stationary phase. nih.govrsc.org The mobile phase often consists of an aqueous buffer, such as a phosphate (B84403) buffer, sometimes modified with an ion-pairing agent like heptane (B126788) sulfonic acid, and an organic solvent like methanol (B129727). rsc.org The precise ratio of the aqueous to organic components is optimized to achieve effective separation of the target analytes. rsc.org Detection is commonly performed using a Diode-Array Detection (DAD) or a standard UV-Vis detector, which measures the absorbance of the analytes as they elute from the column. nih.gov For instance, simple amides like acetamide and butyramide (B146194) can be detected at a wavelength of 200 nm. rsc.org

The purity of synthesized flavonoid acetamide derivatives has been successfully determined using an HPLC system equipped with a DAD UV-Vis detector and a reverse-phase C-18 column (5 µm particle size, 150 mm x 4.6 mm). nih.gov Similarly, a method for quantifying acetamide in geothermal waters used a C-18 column with a mobile phase of 30 mM phosphate buffer, 5 mM heptane sulfonic acid, and methanol (98:2 ratio), demonstrating the technique's sensitivity with limits of detection in the low parts-per-billion (ppb) range. rsc.org

| Analyte Type | Stationary Phase (Column) | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Flavonoid Acetamide Derivatives | Kromasil® Reverse Phase C-18 (5 µm, 100 Å, 150 mm × 4.6 mm) | Not specified | Diode-Array Detection (DAD) UV-Vis | nih.gov |

| Butyramide and Acetamide | Reverse Phase C-18 | 30 mM Phosphate Buffer with 5 mM Heptane Sulfonic Acid and Methanol (98:2) | UV (200 nm) | rsc.org |

Derivatization Strategies in Analytical Chemistry

Chemical derivatization is a process where a target compound is chemically modified to produce a new compound with properties that are better suited for a specific analytical method. researchgate.netnih.gov This technique is widely used in analytical chemistry to improve separation, enhance quantification, and increase preconcentration efficiencies. nih.gov The primary goals of derivatization in the context of chromatography are to improve the detectability of an analyte or to modify its chemical properties to make it more compatible with the separation method. researchgate.net For HPLC, this often involves adding a chromophore for UV-visible detection or a fluorophore for highly sensitive fluorescence detection. researchgate.net

Derivatization can be an essential step for analyzing compounds that lack a strong chromophore or are present at trace levels. The process involves reacting a specific functional group within the analyte with a derivatizing reagent. nih.gov This can enhance the detector's response, which is helpful for the elucidation of the structure of analytes. researchgate.net

A prominent strategy, particularly relevant to fluorene-based compounds, is the use of reagents that are themselves based on the fluorene structure. 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used derivatizing reagent for fluorescence detection in HPLC. researchgate.netnih.gov It reacts with primary and secondary amines to form highly fluorescent derivatives that can be detected with exceptional sensitivity. researchgate.net This makes it an ideal reagent for the analysis of biogenic amines and amino acids. nih.gov Other reagents, such as o-phthalaldehyde (B127526) (OPA) and dansyl chloride, are also commonly used to derivatize amines for HPLC analysis, each offering different advantages in terms of reaction speed and derivative stability. nih.gov

The choice of reagent depends on the target functional group and the desired detection method. For example, NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole) is effective for labeling secondary amines, while DBD-F (4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) is used for amino acid analysis via reverse-phase HPLC.

| Derivatizing Reagent | Abbreviation | Target Functional Group(s) | Analytical Enhancement | Reference |

|---|---|---|---|---|

| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Primary and Secondary Amines | Adds a highly fluorescent fluorenyl tag for sensitive fluorescence detection. | researchgate.netnih.gov |

| o-phthalaldehyde | OPA | Primary Amines | Forms fluorescent derivatives for fluorescence detection. Fast reaction time. | nih.gov |

| Dansyl chloride | DNS-Cl | Primary and Secondary Amines, Phenols | Creates fluorescent derivatives; more stable than OPA derivatives. | researchgate.netnih.gov |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary and Secondary Amines | Forms fluorescent adducts for sensitive HPLC analysis. | |

| Benzoyl chloride | - | Amines | Adds a UV-absorbing chromophore for UV-visible detection. | nih.gov |

Derivatives and Analogs of N 9 Isopropyl 9h Fluoren 2 Yl Acetamide

Synthesis of Substituted N-(9-Isopropyl-9H-fluoren-2-yl)acetamide Analogs

The synthesis of analogs of this compound typically involves multi-step strategies that focus on the functionalization of the fluorene (B118485) core. A common approach begins with the fluorene molecule, which is first derivatized at the C-9 position and then at other positions on the aromatic rings.

The introduction of the isopropyl group at the C-9 position is a key step, leveraging the high reactivity of the benzylic protons at this site. thieme-connect.de This position is susceptible to alkylation under basic conditions. thieme-connect.de Subsequently, functional groups can be introduced onto the fluorene rings. For instance, the synthesis of 2-aminofluorene (B1664046) derivatives is a common pathway. These can be prepared through the reduction of the corresponding 2-nitrofluorene (B1194847) compounds.

A general synthetic pathway to create N-(fluoren-2-yl)acetamide analogs can be conceptualized as follows:

Alkylation at C-9: Fluorene is treated with a suitable base to deprotonate the C-9 position, followed by reaction with an isopropyl halide to yield 9-isopropyl-9H-fluorene.

Nitration: The resulting 9-isopropyl-9H-fluorene undergoes nitration, typically using nitric acid in the presence of a catalyst, to introduce a nitro group, primarily at the C-2 and C-7 positions.

Reduction: The 2-nitrofluorene derivative is then reduced to the corresponding 2-aminofluorene derivative.

Acetylation: Finally, the 2-amino group is acetylated using acetyl chloride or acetic anhydride (B1165640) to yield the target this compound analog.

Variations on this core synthesis allow for the introduction of a wide range of substituents. For example, chloroacetylation of the fluorene ring system, followed by nucleophilic substitution with various amines, provides a versatile route to diverse amide derivatives. arabjchem.orgnih.gov Other strategies, such as the Suzuki coupling reaction, have been employed to create more complex fluorene-based molecular materials with varying carbazole (B46965) and fluorene contents. rsc.org

| Reaction Type | Reagents | Purpose | Reference |

| Friedel-Crafts Acetylation | Acetyl chloride, AlCl₃ | Introduces acetyl groups onto the fluorene ring. | researchgate.net |

| Nucleophilic Substitution | Primary/secondary amines, DMF | Creates substituted amino acetyl fluorenes. | nih.gov |

| Suzuki Coupling | Palladium catalyst, boronic acids | Forms C-C bonds to build complex conjugated systems. | rsc.org |

| Hantzsch Thiazole Synthesis | α-halocarbonyl compounds | Synthesizes fluorenyl-hydrazonothiazole derivatives. | mdpi.com |

| Boron Trifluoride Catalysis | BF₃·OEt₂, 2-aminobenzamides | Yields highly functionalized fluorene derivatives. | thieme-connect.de |

Structure-Property Relationship Studies in Fluorene-Acetamide Systems

The relationship between the chemical structure of fluorene-acetamide derivatives and their physical and chemical properties is a subject of intense study. Modifications at the C-9 position and substitutions on the aromatic rings can significantly alter the molecule's characteristics.

The substitution at the C-9 position is particularly crucial. Introducing bulky groups like isopropyl can prevent π-stacking and aggregation, which is beneficial for applications in organic light-emitting devices (OLEDs) by enhancing solubility and film-forming properties. researchgate.net The nature of the substituents on the fluorene skeleton dictates the electronic properties of the resulting compounds. Electron-donating or electron-withdrawing groups can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

In the context of fluorene-based fluorescent probes, the structure is often designed as a donor-π-acceptor (D-π-A) system. nih.gov The fluorene moiety typically acts as the π-bridge, and the acetamide (B32628) group can be part of the donor or acceptor system, influencing the molecule's photophysical properties, such as its two-photon absorption cross-section. nih.gov For example, fluorene derivatives containing a benzothiazole (B30560) motif as an electron-acceptor group have been investigated as two-photon excitable fluorescent labels. nih.gov

| Structural Modification | Resulting Property Change | Potential Application | Reference |

| Bulky C-9 substituents | Increased solubility, reduced aggregation | Organic electronics, OLEDs | researchgate.net |

| Electron-donating/withdrawing groups | Tunable HOMO/LUMO energy levels | Dye-sensitized solar cells | researchgate.net |

| Donor-π-Acceptor architecture | Enhanced two-photon absorption | Bio-imaging, fluorescent probes | nih.gov |

| Linear vs. branched side chains | Altered antiproliferative activity | Medicinal chemistry | mdpi.com |

Comparative Analysis with Other Fluorene-Based Amides

This compound is one of many fluorene-based amides that have been synthesized and studied. A comparative analysis highlights the unique features imparted by the acetamide group in conjunction with the 9-isopropyl substitution.

Compared to fluorene derivatives with different functional groups, such as carbamoyl-oximino-fluorenes, the acetamide linkage offers a distinct set of properties. mdpi.com While both classes of compounds may exhibit biological activity, the nature of the amide bond can influence factors like hydrogen bonding capabilities, stability, and interaction with biological targets.

Furthermore, when compared to other conjugated systems like carbazole-based amides, fluorene-based materials often exhibit higher HOMO levels and greater electrochemical stability. rsc.org This makes them promising candidates for hole-transporting materials in electronic devices. The planarity and rigidity of the fluorene system contribute to its unique electronic and photophysical properties compared to the more flexible biphenyl (B1667301) systems. researchgate.net

The acetamide group itself is a key modulator of properties. For instance, in flavonoid chemistry, the conversion of hydroxyl groups to acetamide moieties has been shown to improve bioavailability and alter antioxidant activity, demonstrating the significant impact of this functional group. mdpi.com A similar modulation of properties can be expected in fluorene systems. The comparison with N-Acetoxy-N-(9H-fluoren-2-yl)acetamide, a known carcinogenic compound, underscores how subtle changes to the amide functionality can drastically alter the biological profile of the molecule. wikipedia.org

| Compound Class | Key Structural Feature | Notable Property | Reference |

| Fluorene-Acetamides | -NH-CO-CH₃ group | Tunable electronic and biological properties | researchgate.netnih.gov |

| Carbazole/Fluorene Amides | Combination of fluorene and carbazole cores | High HOMO levels, good thermal stability | rsc.org |

| O-Aryl-Carbamoyl-Oxymino-Fluorenes | C=N-O-CO-NH-Aryl linkage | Antimicrobial and antibiofilm activity | mdpi.com |

| Fluorenyl-Hydrazonothiazoles | Thiazole ring attached via hydrazone | Potential antimicrobial agents | mdpi.com |

| N-Acetoxy-2-acetylaminofluorene | N-acetoxy-acetamide group | DNA adduct formation, carcinogenicity | wikipedia.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(9-Isopropyl-9H-fluoren-2-yl)acetamide, and how can reaction conditions be optimized for high purity?

- Methodology : The synthesis typically involves fluorene functionalization. Acylation of the fluorenyl amine intermediate with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) is a key step . Controlled temperatures (e.g., 100–120°C) and inert atmospheres (N₂/Ar) minimize side reactions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (~70–85%) and purity (>95%) .

- Optimization : Use of catalysts (e.g., DMAP) and real-time monitoring (TLC/HPLC) improves reaction efficiency. Adjusting stoichiometry (1:1.2 molar ratio of amine to acetylating agent) reduces unreacted starting material .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., isopropyl group at C9: δ ~4.2 ppm for methine proton) and acetamide carbonyl resonance (δ ~168–170 ppm) .

- X-ray Crystallography : Single-crystal diffraction resolves steric effects from the isopropyl group and confirms dihedral angles between fluorene and acetamide moieties .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₈H₁₉NO: theoretical 265.36 g/mol) .

Q. What preliminary biological activities have been reported for fluorene-acetamide derivatives?

- Findings : Fluorene derivatives exhibit fluorescence properties (λₑₓ ~350 nm, λₑₘ ~450 nm) due to extended π-conjugation, making them potential probes for cellular imaging . Some analogs show moderate enzyme inhibition (e.g., acetylcholinesterase IC₅₀ ~10–50 µM) .

- Caveats : Toxicity screening (e.g., MTT assay) is critical, as certain fluorene derivatives demonstrate dose-dependent cytotoxicity (LD₅₀ ~200 mg/kg in rodents) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound in electrophilic substitution reactions?

- Mechanistic Insight : The isopropyl group at C9 introduces steric hindrance, directing electrophiles (e.g., NO₂⁺, Br⁺) to the less hindered C3/C7 positions . DFT calculations (B3LYP/6-31G*) reveal reduced electron density at C2 due to the electron-withdrawing acetamide group, further modulating reactivity .

- Experimental Validation : Nitration studies (HNO₃/H₂SO₄) yield C3-nitro derivatives (>80% regioselectivity), confirmed by HPLC-MS and crystallography .

Q. What strategies resolve contradictions in reported biological activity data for fluorene-acetamide analogs?

- Data Analysis : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often stem from assay conditions (pH, solvent). Normalize data using positive controls (e.g., donepezil for acetylcholinesterase) and validate via orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

- Case Study : A 2024 study attributed conflicting cytotoxicity results to impurities in commercial samples; repurification via preparative HPLC resolved inconsistencies .

Q. How can computational modeling guide the design of this compound derivatives with enhanced photophysical properties?

- Methods :

- TD-DFT : Predict absorption/emission spectra by modeling HOMO-LUMO transitions. Substituents like electron-donating groups (e.g., -OCH₃) redshift emission wavelengths .

- Molecular Dynamics : Simulate solvatochromic effects (e.g., polarity-dependent fluorescence in DMSO vs. water) .

- Validation : Synthesize top-ranked candidates (e.g., methoxy-substituted analogs) and correlate computed vs. experimental λₑₘ (R² > 0.90) .

Methodological Challenges & Solutions

Q. Why is SHELX preferred for crystallographic refinement of fluorene-acetamide derivatives, and what are its limitations?

- Advantages : SHELXL robustly handles disorder in bulky substituents (e.g., isopropyl groups) via PART and SUMP instructions . Its constraint-based approach refines anisotropic displacement parameters (ADPs) for heavy atoms (e.g., Br in analogs) with minimal overfitting .

- Limitations : SHELX struggles with low-resolution data (<1.0 Å). Supplement with PHENIX for Bayesian refinement or use twin-solving algorithms (e.g., CELL_NOW) for twinned crystals .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.